molecular formula C10H11NO2S B2702664 3-(4-Methylphenyl)-1-oxo-1,3-thiazolidin-4-one CAS No. 338753-24-5

3-(4-Methylphenyl)-1-oxo-1,3-thiazolidin-4-one

Cat. No. B2702664
CAS RN: 338753-24-5
M. Wt: 209.26
InChI Key: NMEGSBFDYNPYMM-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1-oxo-1,3-thiazolidin-4-one, also known as thiazolidinone, is a heterocyclic organic compound with a thiazolidine ring and a ketone group. It has been extensively studied for its potential applications in various fields of science, including chemistry, biochemistry, and medicine.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Biological Studies and Enzyme Inhibition

Mechanism of Action

Target of Action

It’s known that similar compounds have shown activity against various strains of microorganisms

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other indole derivatives, which are known to bind with high affinity to multiple receptors . This interaction could lead to changes in the target, potentially inhibiting its function or altering its behavior.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-8-2-4-9(5-3-8)11-7-14(13)6-10(11)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEGSBFDYNPYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CS(=O)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)-1-oxo-1,3-thiazolidin-4-one

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